

INX-315: A Comparative Analysis of Kinase Selectivity

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase cross-reactivity profile of **INX-315**, a potent and selective cyclin-dependent kinase 2 (CDK2) inhibitor developed by Incyclix Bio.[1]

INX-315 is an orally active inhibitor of CDK2, a key regulator of the cell cycle, with potential antineoplastic activity.[2][3] Early efforts to develop CDK inhibitors were often hampered by poor selectivity, leading to unfavorable toxicity profiles.[4] Therefore, a thorough understanding of a candidate drug's cross-reactivity with other kinases is critical. This guide summarizes available experimental data on the selectivity of **INX-315** against other kinases, compares it to another CDK2 inhibitor, and provides details on the experimental protocols used for these assessments.

Kinase Selectivity Profile of INX-315

INX-315 has been profiled for its inhibitory activity against a panel of cyclin-dependent kinases and the broader human kinome. The data demonstrates high selectivity for CDK2.

Cyclin-Dependent Kinase (CDK) Panel

Biochemical and intracellular assays show that **INX-315** is a potent inhibitor of CDK2/cyclin E1 and CDK2/cyclin A complexes.[5] Its activity against other key CDKs, such as CDK1, CDK4, CDK6, and CDK9, is significantly lower, indicating a high degree of selectivity.[4][6]



Target Kinase	Biochemical IC50 (nM) [a]	Fold Selectivity vs. CDK2/E	Intracellular NanoBRET IC50 (nM) [b]	Fold Selectivity vs. CDK2/E
CDK2/cyclin E1	0.6	1	2.3	1
CDK2/cyclin A2	2.5	4	71.3	31
CDK1/cyclin B1	30	55	374	163
CDK4/cyclin D1	133	241	Not Determined	Not Determined
CDK6/cyclin D3	338	615	Not Determined	Not Determined
CDK9/cyclin T1	73	132	2950	1283

Source: Data compiled from multiple sources.

[4][5][6]

[a] Biochemical

IC50 values were

determined by

Nanosyn, Inc.[4]

6]

[b] Intracellular

IC50 values were

determined using

the NanoBRET

target

engagement

assay.[4][6]

Broader Kinome Screen

A broader kinome screen was performed to assess the selectivity of **INX-315** against the wider kinase family. At a concentration of 100 nM, only 1.2% of kinases in the panel showed greater than 90% inhibition, suggesting that adverse effects due to off-target kinase inhibition are unlikely.[6]





Comparison with an Alternative CDK2 Inhibitor

The selectivity profile of **INX-315** has been compared to PF-07104091, another CDK2 inhibitor. While PF-07104091 shows greater selectivity over CDK4 and CDK6, **INX-315** is more potent and demonstrates greater selectivity over the anti-target CDK1.[5]

Experimental Protocols

The following methodologies were used to generate the kinase selectivity data for INX-315.

Nanosyn CDK Biochemical In Vitro Assay

- Principle: This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme in vitro.
- Methodology: The assays were conducted by Nanosyn, Inc., using a microfluidic kinase detection technology (Caliper Assay Platform). Compounds were tested in a 12-point doseresponse format. The concentration of the phosphoacceptor substrate peptide used was 1 μmol/L, and the assays were performed at the Km for ATP. Staurosporine was used as a reference compound.[4]

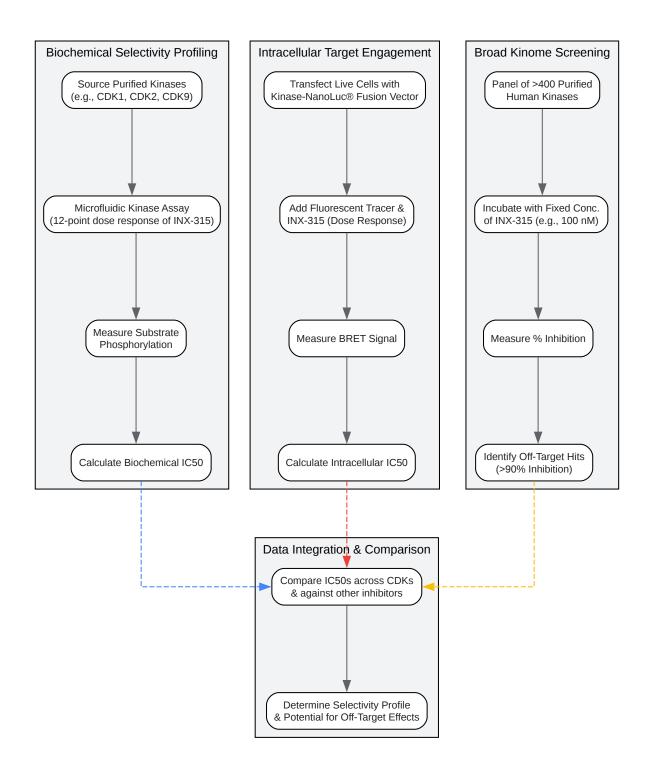
Intracellular NanoBRET™ Target Engagement Assay

- Principle: The NanoBRET[™] (Bioluminescence Resonance Energy Transfer) assay
 measures compound binding to a specific protein target within living cells. It provides a
 quantitative measure of target engagement under physiological conditions.
- Methodology: Live cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the ATP pocket of the kinase is added. When the tracer is bound, its proximity to the luciferase generates a BRET signal. A test compound, like INX-315, that also binds to the ATP pocket will compete with and displace the tracer, leading to a loss of the BRET signal. The decrease in the BRET signal is proportional to the target engagement by the test compound, from which an intracellular IC50 value can be determined.[4][6]

Visualizing the Research Workflow

The following diagrams illustrate the key processes described in this guide.





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